2-(4-Chloro-2-fluorophenyl)-2,2-difluoroethan-1-ol
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Overview
Description
2-(4-Chloro-2-fluorophenyl)-2,2-difluoroethan-1-ol is an organic compound with the molecular formula C8H6ClF3O It is characterized by the presence of a chloro and fluoro substituent on a phenyl ring, along with a difluoroethanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-2-fluorophenyl)-2,2-difluoroethan-1-ol typically involves the reaction of 4-chloro-2-fluorobenzaldehyde with difluoromethyl magnesium bromide, followed by hydrolysis. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of anhydrous solvents to prevent moisture from interfering with the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloro-2-fluorophenyl)-2,2-difluoroethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The chloro and fluoro substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Formation of 2-(4-Chloro-2-fluorophenyl)-2,2-difluoroacetone.
Reduction: Formation of 2-(4-Chloro-2-fluorophenyl)-2,2-difluoroethane.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Chloro-2-fluorophenyl)-2,2-difluoroethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or antimicrobial effects.
Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(4-Chloro-2-fluorophenyl)-2,2-difluoroethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chloro and fluoro substituents can enhance its binding affinity and selectivity towards these targets. The difluoroethanol group may also play a role in modulating the compound’s physicochemical properties, such as solubility and stability.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-fluorophenyl isocyanate
- 4-Chloro-2-fluorobenzaldehyde
- 2-(4-Chloro-2-fluorophenyl)-2,2-difluoroacetone
Uniqueness
2-(4-Chloro-2-fluorophenyl)-2,2-difluoroethan-1-ol is unique due to the combination of its chloro, fluoro, and difluoroethanol functional groups. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H6ClF3O |
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Molecular Weight |
210.58 g/mol |
IUPAC Name |
2-(4-chloro-2-fluorophenyl)-2,2-difluoroethanol |
InChI |
InChI=1S/C8H6ClF3O/c9-5-1-2-6(7(10)3-5)8(11,12)4-13/h1-3,13H,4H2 |
InChI Key |
JYWHKFTZCUMNJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)F)C(CO)(F)F |
Origin of Product |
United States |
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